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Introduction

Cilastatin-15N,d3 is a stable isotope-labeled version of Cilastatin, a well-established inhibitor

of the renal enzyme dehydropeptidase-I (DHP-I).[1][2][3] Stable isotope-labeled compounds

are crucial in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal

standards for quantitative analysis by mass spectrometry.[1] The incorporation of nitrogen-15

and deuterium atoms results in a mass shift from the unlabeled parent drug, allowing for its

clear distinction in mass spectrometric analyses while maintaining nearly identical chemical and

physical properties. This makes Cilastatin-15N,d3 an invaluable tool for accurately quantifying

Cilastatin in biological matrices.

These application notes provide an overview of the use of Cilastatin-15N,d3 in drug

metabolism studies, focusing on its role as an internal standard, its mechanism of action in

altering drug metabolism, and protocols for its application in bioanalytical and in-vitro assays.

Mechanism of Action of Cilastatin
Cilastatin's primary mechanism of action is the reversible and competitive inhibition of

dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal

tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of certain β-lactam

antibiotics, most notably imipenem.[2][6][7] By inhibiting DHP-I, Cilastatin prevents the renal

metabolism of these antibiotics, thereby increasing their plasma concentration, prolonging their

half-life, and enhancing their urinary recovery and therapeutic efficacy.[4][6][8]
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Recent studies have also revealed that Cilastatin can inhibit renal organic anion transporters

(OATs), specifically hOAT1 and hOAT3.[9] This inhibition can reduce the renal uptake and

accumulation of certain drugs, which is a key mechanism behind Cilastatin's protective effect

against drug-induced nephrotoxicity.[9][10]
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Caption: Mechanism of Cilastatin Action in the Kidney.

Quantitative Data
The following tables summarize key quantitative parameters related to Cilastatin's

pharmacokinetic properties and its effects on drug metabolism.

Table 1: Pharmacokinetic Parameters of Cilastatin
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Parameter Value Species Reference

Half-life (t½) ~1 hour Human [2][5][11]

Volume of Distribution

(Vd)
14.6 - 20.1 L Human [11]

Plasma Protein

Binding
35 - 40% Human [11]

Total Clearance 0.2 L/h/kg Human [11]

| Urinary Excretion | ~70% | Human |[11] |

Table 2: Inhibitory Activity of Cilastatin

Target IC50 Notes Reference

Dehydropeptidase-I
(DHP-I)

0.1 µM
Reversible,
competitive
inhibitor

[1]

Bacterial Metallo-β-

lactamase (CphA)
178 µM - [1]

hOAT1-mediated

Imipenem Transport

Comparable to clinical

concentration

Suggests potential for

clinical drug-drug

interactions

[9]

| hOAT3-mediated Imipenem Transport | Comparable to clinical concentration | Suggests

potential for clinical drug-drug interactions |[9] |

Table 3: Effect of Cilastatin on the Pharmacokinetics of Co-administered Drugs
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Co-
administered
Drug

Parameter
Affected

Effect Species Reference

Imipenem
Urinary
Recovery

Increased from
7.7-43% to
~72%

Human [9]

Imipenem
Area Under the

Curve (AUC)

Increased by 15-

20%
Human [8]

DA-1131

(Carbapenem)

Non-renal

Clearance (CLnr)

Decreased from

8.01 to 3.00

ml/min/kg

Rat [12][13]

DA-1131

(Carbapenem)

Non-renal

Clearance (CLnr)

Decreased from

6.77 to 2.41

ml/min/kg

Rabbit [12][13]

| DA-1131 (Carbapenem) | Renal Clearance (CLr) | Significantly slower | Rabbit |[12] |

Experimental Protocols
Protocol 1: Quantitative Analysis of Cilastatin in Plasma
using LC-MS/MS with Cilastatin-15N,d3 as Internal
Standard
This protocol outlines a typical procedure for the quantification of Cilastatin in a biological

matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

Cilastatin analytical standard

Cilastatin-15N,d3 (Internal Standard, IS)

Control plasma (e.g., human, rat)

Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade

Formic acid (FA), LC-MS grade

Ultrapure water

2. Preparation of Stock and Working Solutions:

Cilastatin Stock (1 mg/mL): Accurately weigh and dissolve Cilastatin in a suitable solvent

(e.g., Methanol/Water 50/50 v/v).

Internal Standard Stock (1 mg/mL): Prepare a stock solution of Cilastatin-15N,d3 in the

same manner.

Working Solutions: Prepare serial dilutions of the Cilastatin stock solution in the same

solvent to create calibration standards and quality control (QC) samples. Prepare a working

solution of the internal standard (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge

tube.

Add 10 µL of the internal standard working solution (Cilastatin-15N,d3) to each tube and

vortex briefly.

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

Vortex mix for 15 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube or a 96-well plate.

Dilute the supernatant 1:4 with water containing 0.1% FA.

Inject 5 µL of the final solution into the LC-MS/MS system.[14]
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4. LC-MS/MS Conditions (Example):

LC System: Standard HPLC or UHPLC system.

Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[14]

Mobile Phase A: 0.1% FA in water.

Mobile Phase B: 0.1% FA in ACN.

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to

a high percentage of Mobile Phase B to elute the analyte, followed by a wash and re-

equilibration step.

Flow Rate: 0.5 mL/min.[14]

Column Temperature: 40°C.[14]

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product

ion transitions for both Cilastatin and Cilastatin-15N,d3.

5. Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Cilastatin / Cilastatin-15N,d3)

against the nominal concentration of the calibration standards.

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

Determine the concentration of Cilastatin in QC and unknown samples by interpolating their

peak area ratios from the calibration curve.
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Caption: Bioanalytical Workflow for Cilastatin Quantification.

Protocol 2: In Vitro Dehydropeptidase-I (DHP-I) Inhibition
Assay
This protocol describes a general method to determine the inhibitory potency (e.g., IC50) of a

compound like Cilastatin against DHP-I.[3]

1. Materials and Reagents:

Recombinant human DHP-I enzyme.

A suitable DHP-I substrate (e.g., a specific dipeptide or imipenem).

Cilastatin or other test inhibitors.

Assay buffer (e.g., Tris-HCl buffer at physiological pH).

Detection reagents (specific to the chosen substrate and detection method, e.g.,

spectrophotometric or fluorometric).

96-well microplate.

2. Assay Procedure:

Prepare serial dilutions of Cilastatin (or test compound) in the assay buffer.
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In a 96-well plate, add the assay buffer, the DHP-I enzyme, and the different concentrations

of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme

(background).

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a

controlled temperature (e.g., 37°C).

Initiate the reaction by adding the DHP-I substrate to all wells.

Incubate for a specific time, ensuring the reaction remains in the linear range.

Stop the reaction (e.g., by adding a quenching agent or by the detection method itself).

Measure the product formation using a suitable plate reader (e.g., absorbance or

fluorescence).

3. Data Analysis:

Subtract the background reading (no enzyme) from all other readings.

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(no inhibitor).

% Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the

IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity.

Application in Nephrotoxicity and Drug-Drug
Interaction Studies
Cilastatin is extensively studied for its ability to mitigate the nephrotoxicity of various drugs.[10]

[15] Its dual-inhibition mechanism on DHP-I and OATs makes it a powerful agent for preventing

kidney injury.
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DHP-I Inhibition: For drugs like imipenem, Cilastatin prevents the formation of potentially

nephrotoxic metabolites.[2][3]

OAT Inhibition: For drugs that are substrates of OATs (e.g., certain antivirals, chemotherapy

agents), Cilastatin can competitively inhibit their uptake into renal proximal tubule cells.[9]

This reduces intracellular accumulation, thereby decreasing cytotoxicity and preventing

acute kidney injury.

These properties make Cilastatin a valuable tool in drug development to:

Enhance Safety: Co-administration of Cilastatin can improve the safety profile of nephrotoxic

drugs.

Investigate DDI: Cilastatin can be used as a probe inhibitor to study the role of DHP-I and

OATs in the renal disposition of new chemical entities.
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Caption: Cilastatin's Pathway to Nephroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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